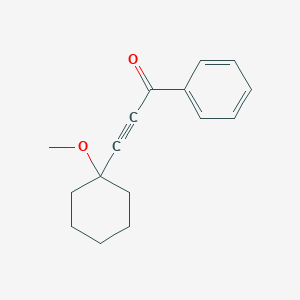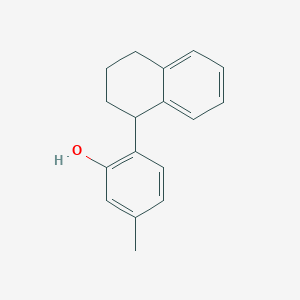
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylpiperazine with 4-bromophenol to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar in structure but lacks the piperazine ring.
Acetamide, N-(4-methylphenyl)-: Contains a methyl group instead of a methoxy group.
Acetamide, N-(3-methoxyphenyl)-: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is unique due to the presence of both the piperazine ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
85868-54-8 |
|---|---|
Fórmula molecular |
C22H29N3O3 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-[4-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H29N3O3/c1-18(26)23-19-7-9-21(10-8-19)28-16-4-11-24-12-14-25(15-13-24)20-5-3-6-22(17-20)27-2/h3,5-10,17H,4,11-16H2,1-2H3,(H,23,26) |
Clave InChI |
LWARGZCXOMASHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


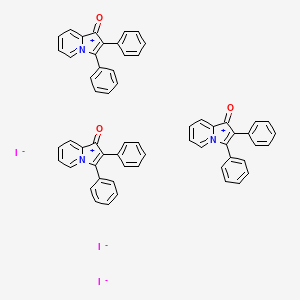
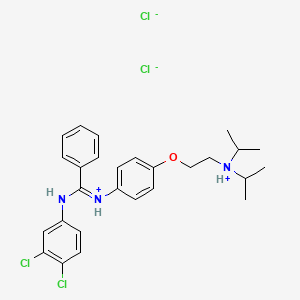
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)

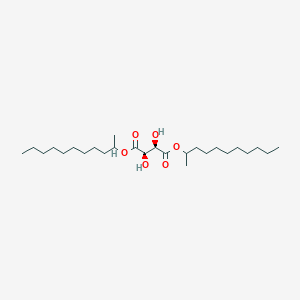
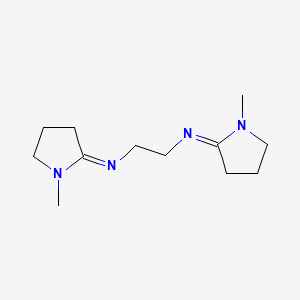
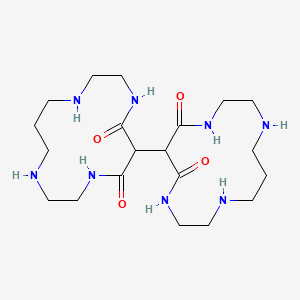
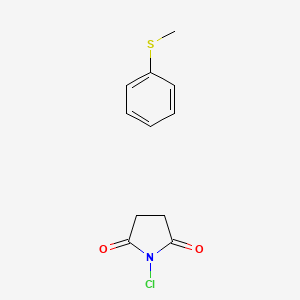

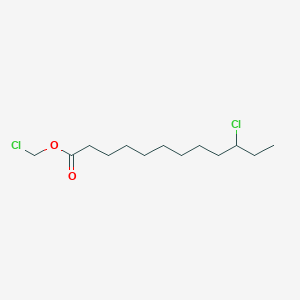
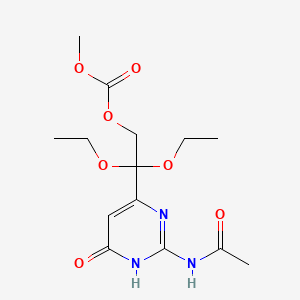
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
